N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-chlorophenoxy)propanamide
Description
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-chlorophenoxy)propanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorinated aromatic ring and a phenoxy group attached to a propanamide backbone
Properties
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-chlorophenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO3/c1-10-7-15(16(22-3)9-14(10)19)20-17(21)11(2)23-13-6-4-5-12(18)8-13/h4-9,11H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEACNXWKPJDSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)C(C)OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-chlorophenoxy)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-2-methoxy-5-methylphenylamine and 3-chlorophenoxypropanoic acid.
Amidation Reaction: The primary step involves the formation of an amide bond between the amine group of 4-chloro-2-methoxy-5-methylphenylamine and the carboxylic acid group of 3-chlorophenoxypropanoic acid. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours until the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: The reaction is scaled up using large reactors with precise temperature and pressure control.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Quality Control: Analytical methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-chlorophenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-chlorophenoxy)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-chlorophenoxy)propanamide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-methoxyphenyl)-2-(3-chlorophenoxy)propanamide
- N-(4-chloro-2-methylphenyl)-2-(3-chlorophenoxy)propanamide
- N-(4-chloro-2-methoxy-5-methylphenyl)-2-(4-chlorophenoxy)propanamide
Uniqueness
N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-chlorophenoxy)propanamide is unique due to the specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both methoxy and methyl groups on the phenyl ring, along with the chlorophenoxy group, provides distinct properties compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
